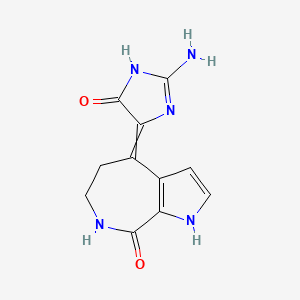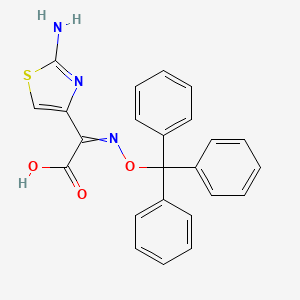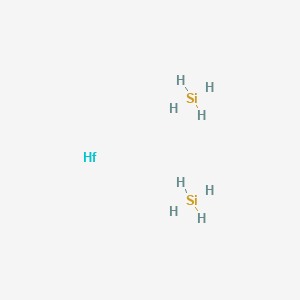![molecular formula C15H30O5Si B12435750 (3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the dioxolane and pyran rings. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C15H30O5Si |
|---|---|
Molekulargewicht |
318.48 g/mol |
IUPAC-Name |
(3aR,7S,7aR)-7-[tert-butyl(dimethyl)silyl]oxy-2,2,6-trimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C15H30O5Si/c1-13(2,3)21(7,8)20-12-11-10(9-17-15(12,6)16)18-14(4,5)19-11/h10-12,16H,9H2,1-8H3/t10-,11-,12+,15?/m1/s1 |
InChI-Schlüssel |
IENFGZCRGRJTDX-TWSJYFLVSA-N |
Isomerische SMILES |
CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
Kanonische SMILES |
CC1(OC2COC(C(C2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)
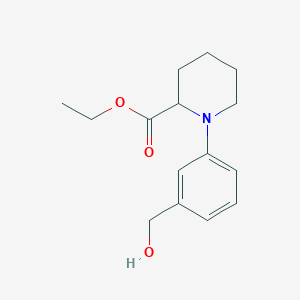
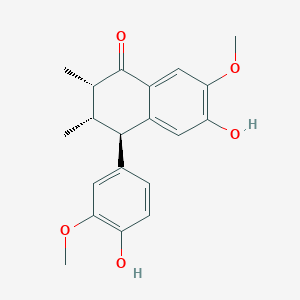
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

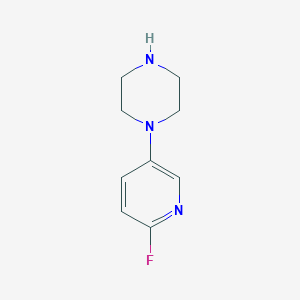
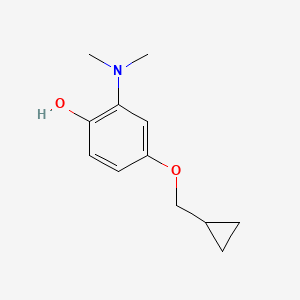
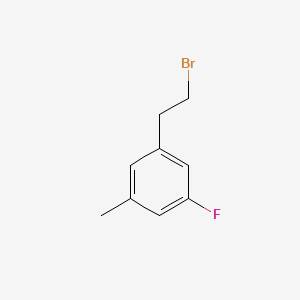

![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
